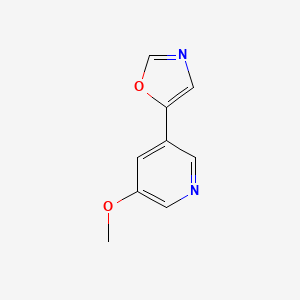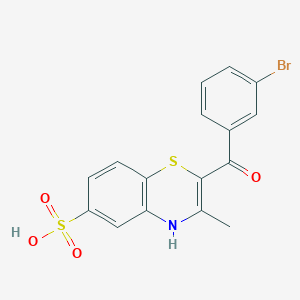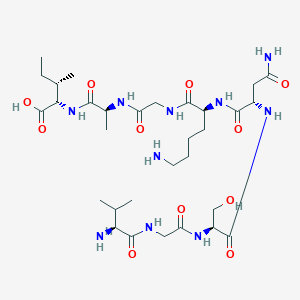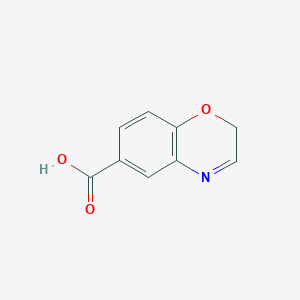
3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a pyridine ring and a pyrrolidine ring connected by a propenone linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-pyridinecarboxaldehyde with pyrrolidine and an appropriate enone precursor under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the propenone linker, converting it into a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Saturated ketones or alcohols from the propenone linker.
Substitution: Functionalized pyridine derivatives.
科学研究应用
Chemistry
In chemistry, 3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features make it suitable for incorporation into polymers and other advanced materials.
作用机制
The mechanism of action of 3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
3-(Pyridin-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but with the pyridine ring at the 3-position.
3-(Pyridin-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(Pyridin-4-yl)-1-(morpholin-1-yl)prop-2-en-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the specific positioning of the pyridine and pyrrolidine rings, which can influence its reactivity and interaction with biological targets. The combination of these rings with the propenone linker provides a distinct set of chemical and biological properties that can be leveraged in various applications.
属性
CAS 编号 |
180526-69-6 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
3-pyridin-4-yl-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H14N2O/c15-12(14-9-1-2-10-14)4-3-11-5-7-13-8-6-11/h3-8H,1-2,9-10H2 |
InChI 键 |
FPRSVPVBEUUMOY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C=CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)

![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)


![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)



![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
